molecular formula C8H15ClN2O B15304096 (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride

Cat. No.: B15304096
M. Wt: 190.67 g/mol
InChI Key: XLPAUASKQLCBPA-RGMNGODLSA-N
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Description

(6S)-N-methyl-5-azaspiro[24]heptane-6-carboxamide hydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    N-Methylation:

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
  • (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
  • (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Uniqueness

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride is unique due to its N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-9-7(11)6-4-8(2-3-8)5-10-6;/h6,10H,2-5H2,1H3,(H,9,11);1H/t6-;/m0./s1

InChI Key

XLPAUASKQLCBPA-RGMNGODLSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC2(CC2)CN1.Cl

Canonical SMILES

CNC(=O)C1CC2(CC2)CN1.Cl

Origin of Product

United States

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